(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride physical properties
(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. As a derivative of the indane scaffold, it serves as a crucial intermediate for synthesizing a variety of complex molecules with potential therapeutic applications. The precise stereochemistry at the C1 position, combined with the bromo-substitution on the aromatic ring, offers a versatile platform for further chemical modification.
This guide provides a senior application scientist's perspective on the essential physical and analytical properties of this compound. The focus is not merely on data reporting but on the causality behind the analytical choices, ensuring a robust and reproducible characterization workflow.
Core Compound Identity and Properties
A foundational understanding begins with the compound's basic chemical and physical identifiers. This information is critical for accurate documentation, stoichiometric calculations, and safety assessments.
| Property | Value | Source(s) |
| IUPAC Name | (1S)-6-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | [1] |
| CAS Number | 1799420-95-3 | [1] |
| Chemical Formula | C₉H₁₁BrClN | [1][2] |
| Molecular Weight | 248.55 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | |
| Storage | Store at room temperature in a dry, inert atmosphere. | [2] |
Note on Appearance: As a hydrochloride salt of an amine, the compound is expected to be a crystalline or powdered solid. Its precise color and form should be visually inspected and recorded upon receipt. The free amine base, (1S)-6-bromo-2,3-dihydro-1H-inden-1-amine, is described as a colorless to light yellow liquid.
Analytical Characterization Workflow
A rigorous and self-validating analytical workflow is paramount to confirm the identity, purity, and stereochemical integrity of (S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. The following sections detail the critical experimental protocols and the scientific rationale underpinning them.
Caption: Overall analytical workflow for compound qualification.
Melting Point Analysis
Expertise & Experience: The melting point is a fundamental and rapid assessment of a crystalline solid's purity.[3] A sharp, defined melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities or residual solvent. While a specific melting point for this compound is not widely reported in the literature, its determination is a critical first step.
Trustworthiness: The protocol below is a standard capillary method, recognized by pharmacopeias, ensuring reliable and comparable results.[4] Using a calibrated apparatus is essential for accuracy.
-
Sample Preparation:
-
Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed sample height should be 2-3 mm.[5]
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus (e.g., Mel-Temp or similar).
-
If the approximate melting point is unknown, perform a rapid preliminary run with a fast ramp rate (e.g., 10-20 °C/min) to find an estimated range.[6]
-
-
Measurement:
-
Place the packed capillary into the apparatus.
-
Set the starting temperature to at least 20 °C below the expected melting point.
-
Set a slow ramp rate of 1-2 °C per minute to ensure thermal equilibrium.[3]
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting range is reported as T1 - T2. For a pure compound, this range should be narrow (≤ 2 °C).
-
Solubility Profile
Expertise & Experience: Understanding the solubility is crucial for selecting appropriate solvents for reactions, purification, and analytical sample preparation (e.g., for HPLC or NMR). As the hydrochloride salt of a primary amine, the compound is expected to be polar. Therefore, it should exhibit good solubility in polar protic solvents and limited solubility in nonpolar organic solvents.
-
Setup: Prepare a series of labeled vials containing ~1-2 mg of the compound.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent. Cover a range of polarities:
-
Polar Protic: Water, Methanol, Ethanol
-
Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)
-
Nonpolar: Toluene, Hexanes
-
-
Observation: Vortex each vial for 30 seconds. Observe and record whether the solid fully dissolves, is partially soluble, or is insoluble.
-
Interpretation: This profile guides solvent selection for subsequent analyses. For instance, DMSO-d₆ would be a logical choice for NMR if the compound is insoluble in CDCl₃. For HPLC, a mobile phase system involving water/methanol or water/acetonitrile is a rational starting point.
Chromatographic Analysis for Purity and Enantiomeric Excess
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining both the chemical purity (presence of by-products) and the enantiomeric excess (e.e., or stereochemical purity) of the compound. The key to a successful chiral separation lies in selecting a suitable Chiral Stationary Phase (CSP) that can form transient diastereomeric complexes with the enantiomers, allowing them to be resolved.[7]
Trustworthiness: A validated HPLC method provides quantitative data on purity and e.e. The method must demonstrate sufficient resolution between the (S)- and (R)-enantiomers and any impurities.
Caption: Decision workflow for chiral HPLC method development.
-
Sample Preparation:
-
Accurately prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or a methanol/water mixture).
-
Prepare a racemic (50:50 mixture of S and R enantiomers) standard for method development to confirm peak identification and resolution.
-
-
Initial Screening:
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, or IC) as they are highly versatile.[8]
-
Mobile Phase Screening:
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures.
-
Reversed-Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate).[9]
-
-
Justification: Screening across different modes is crucial because retention mechanisms are complex and difficult to predict.[10]
-
-
Method Optimization:
-
Once initial separation is observed, optimize the mobile phase composition to achieve a resolution (Rs) of >1.5.
-
For amine compounds, peak tailing can be an issue. Add a small amount of an amine modifier like diethylamine (DEA) to the normal phase mobile phase or an acid like trifluoroacetic acid (TFA) to the reversed-phase mobile phase to improve peak shape.
-
Adjust flow rate and column temperature to fine-tune resolution and analysis time.
-
-
Quantification:
-
Integrate the peak areas for the (S)-enantiomer (Aₛ) and the (R)-enantiomer (Aᵣ).
-
Calculate Enantiomeric Excess (% e.e.) using the formula: % e.e. = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100
-
Chemical purity is determined by the area percent of the main peak relative to the total area of all peaks detected.
-
Structural Elucidation via Spectroscopy
Expertise & Experience: While chromatography confirms purity, spectroscopy confirms the fundamental structure of the molecule. Nuclear Magnetic Resonance (NMR) provides information on the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.
Trustworthiness: The combination of NMR and MS provides orthogonal data points that, when consistent with the proposed structure, leave little ambiguity as to the compound's identity.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, based on solubility tests) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz).
-
Interpretation:
-
¹H NMR: Expect to see distinct signals for the aromatic protons (around 7.0-7.5 ppm), the benzylic proton adjacent to the amine (likely a multiplet around 4.0-4.5 ppm), and the aliphatic protons of the five-membered ring (multiplets between 2.0-3.5 ppm). The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The spectrum should show the correct number of carbon signals, including distinct aromatic and aliphatic regions.
-
Chiral Purity via NMR: While HPLC is preferred, enantiomeric purity can sometimes be assessed by NMR using a chiral solvating agent (CSA), which induces chemical shift differences between the enantiomers.[2][11][12]
-
-
Technique Selection: Electrospray Ionization (ESI) is well-suited for this polar, ionizable compound.
-
Analysis: Infuse a dilute solution of the sample into the mass spectrometer.
-
Interpretation:
-
In positive ion mode, expect to observe the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₉H₁₁BrN⁺ (approx. 212.0/214.0 due to bromine isotopes).
-
High-resolution MS (HRMS) should be used to confirm the elemental composition to within 5 ppm accuracy.
-
Safety, Handling, and Storage
Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.
| Hazard Class | GHS Statements |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[13][14] H315: Causes skin irritation.[13][14] H319: Causes serious eye irritation.[13][14] H335: May cause respiratory irritation.[13][14] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Handle in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent degradation from moisture and air.[2]
References
-
(S)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. American Elements. [Link]
-
6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Lead Sciences. [Link]
-
Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. [Link]
-
Melting Point Determination. SSERC. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Melting Point Determination. Stanford Research Systems. [Link]
-
Experiment 1 - Melting Points. University of Missouri-St. Louis. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
-
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ResearchGate. [Link]
-
Melting point determination. SSERC. [Link]
-
Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Method development with CHIRALPAK® IA - HPLC. Chiral Technologies. [Link]
Sources
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- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
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